molecular formula C23H32N6O7 B14771610 Lenalidomide-PEG4-C2-azide

Lenalidomide-PEG4-C2-azide

カタログ番号: B14771610
分子量: 504.5 g/mol
InChIキー: JVIFCFODODZOHZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Lenalidomide-PEG4-C2-azide involves multiple steps. The initial step typically includes the preparation of the lenalidomide core structure, followed by the attachment of the PEG4 linker and the azide group. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the conjugation reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques, including the use of high-purity reagents and advanced purification methods such as high-performance liquid chromatography (HPLC) to ensure the final product’s purity and quality .

科学的研究の応用

Lenalidomide-PEG4-C2-azide is a chemical compound primarily used in scientific research for targeted protein degradation, particularly in the development of proteolysis-targeting chimeras (PROTACs). PROTACs are bifunctional molecules designed to selectively degrade unwanted proteins within cells. this compound combines lenalidomide, a therapeutic agent, with a polyethylene glycol (PEG) linker and an azide functional group, enhancing the selectivity and efficacy of therapeutic interventions.

Scientific Research Applications

Targeted Protein Degradation this compound is mainly used in research to develop PROTACs that can selectively degrade proteins within cells. The azide group allows for specific conjugation reactions, facilitating attachment to target proteins or other biomolecules, which enhances the selectivity and efficacy of therapeutic interventions. The compound enhances the recruitment of E3 ligases to target proteins, allowing for the selective removal of disease-causing proteins, which can be particularly beneficial in cancer therapy and other diseases characterized by protein dysregulation.

Immunomodulatory Effects Lenalidomide is known for its immunomodulatory effects, especially in treating multiple myeloma and certain lymphomas. Combining lenalidomide with the PEG4-C2-azide structure enhances its ability to recruit E3 ligases to target proteins for degradation.

Interaction Studies Interaction studies involving this compound often focus on its ability to engage with E3 ligases and target proteins. These studies reveal how effectively the compound can mediate protein degradation processes, providing insights into its therapeutic potential. Various assays are employed to assess binding affinities and degradation efficiencies in cellular models.

Nanoparticle Synthesis Lenalidomide can be used in the synthesis of hybrid gold nanoparticles . Gold is chelated with lenalidomide and diacid poly(ethylene glycol) (PEG) as a capping agent and reagent . The resulting gold nanoparticles (AuNPs) have enhanced drug solubility . The binding between lenalidomide, PEG, and Au(III) ions forms hybrid nanovectors .

Structural Analogs

Several compounds share structural features or functional roles with this compound:

CompoundDescriptionUnique Features
Pomalidomide-PEG2-azideA related compound used for targeted protein degradation similar to lenalidomideShorter PEG linker; different E3 ligase interactions
Thalidomide-PEG4-C2-azideAnother immunomodulatory drug linked with PEG and azide for targeted applicationsInvolves thalidomide's unique mechanism of action
Lenalidomide 4'-PEG2-azideA variation of lenalidomide with a shorter PEG chain and azide functionalityDifferent linker length affecting solubility and interaction dynamics

類似化合物との比較

Similar Compounds

Uniqueness

Lenalidomide-PEG4-C2-azide is unique due to its PEG4 linker and terminal azide group, which allow for versatile conjugation to various target protein ligands. This makes it a valuable tool in PROTACs research and targeted protein degradation studies .

特性

分子式

C23H32N6O7

分子量

504.5 g/mol

IUPAC名

3-[7-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethylamino]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione

InChI

InChI=1S/C23H32N6O7/c24-28-26-7-9-34-11-13-36-15-14-35-12-10-33-8-6-25-19-3-1-2-17-18(19)16-29(23(17)32)20-4-5-21(30)27-22(20)31/h1-3,20,25H,4-16H2,(H,27,30,31)

InChIキー

JVIFCFODODZOHZ-UHFFFAOYSA-N

正規SMILES

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3NCCOCCOCCOCCOCCN=[N+]=[N-]

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。